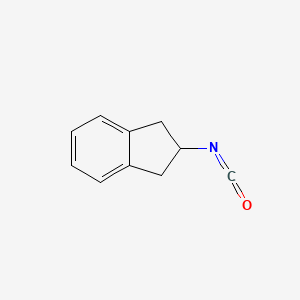
2-イソシアナトインダン
概要
説明
科学的研究の応用
ポリマー合成
2-イソシアナトインダンは、特にポリウレタンのポリマー合成において広く使用されています。 その独特の構造により、ポリオールと反応して、高い引張強度や耐摩耗性などの優れた機械的特性を持つポリマーを形成することができます 。これは、自動車や建設など、さまざまな産業で使用されるコーティング、接着剤、フォームの製造において、2-イソシアナトインダンを貴重な材料にしています。
医薬品
医薬品研究では、2-イソシアナトインダンは、さまざまな生物活性化合物の合成におけるビルディングブロックとして役立ちます。 そのイソシアネート基はアミンと反応して尿素誘導体を形成することができます。尿素誘導体は、抗炎症、抗ウイルス、抗がん特性を持つ薬剤に多く見られます。この多様性により、2-イソシアナトインダンは医薬品化学において重要な中間体となっています。
有機エレクトロニクス
2-イソシアナトインダンは、有機電子材料の開発にも使用されています。 その安定なポリマーを形成し、望ましい電子特性を持つ能力は、有機発光ダイオード(OLED)や有機光起電力(OPV)などの用途に適しています。これらの材料は、柔軟で軽量な電子デバイスの進歩に不可欠です。
材料科学
材料科学では、2-イソシアナトインダンは、高度な複合材料の製造に用いられます。 さまざまな基材と反応させることで、複合材料の機械的特性と熱的特性を高めることができ、より耐久性があり、耐熱性が高くなります 。この用途は、特に航空宇宙や高性能エンジニアリング材料において重要です。
触媒
2-イソシアナトインダンは、触媒研究においてリガンドとして使用されています。 その構造により、金属中心に配位して、さまざまな化学反応を触媒できる錯体を形成することができます。これらの触媒系は、石油化学や製薬業界を含む、より効率的かつ選択的な工業プロセスを開発するために不可欠です。
環境化学
環境化学では、2-イソシアナトインダンは、汚染制御と廃棄物管理における可能性について研究されています。 さまざまな汚染物質との反応性により、有害物質を無毒化する新しい方法の開発につながる可能性があります 。この用途は、持続可能で環境に優しい化学プロセスを作成するために不可欠です。
これらの用途は、2-イソシアナトインダンが複数の分野の科学研究の進歩において、その汎用性と重要性を示しています。特定の用途についてより詳細な情報が必要な場合は、お気軽にお問い合わせください!
バイオベースのイソシアネート製造における課題と最近の進歩 2-イソシアナトインダン | 1148156-05-1 | smolecule
Safety and Hazards
Isocyanates, including 2-Isocyanatoindan, are potent respiratory and skin sensitisers and can cause adverse health effects . They are used in various industries, including motor vehicle repair, printing, boat maintenance, and furniture manufacture . The most widely used isocyanates are TDI (toluene di-isocyanate), MDI (methylene diphenyl di-isocyanate), and HDI (hexamethylene di-isocyanate) .
作用機序
Target of Action
It’s known that the compound is used in scientific research for the synthesis of polymers, pharmaceuticals, and organic materials. The specific targets would depend on the particular application and the chemical reactions involved.
Biochemical Pathways
Given its use in the synthesis of polymers, pharmaceuticals, and organic materials, it’s likely that it participates in various chemical reactions and could potentially affect multiple biochemical pathways.
Result of Action
Given its use in the synthesis of polymers, pharmaceuticals, and organic materials, it’s likely that it induces various chemical transformations leading to the formation of these products.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Isocyanatoindan . Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity of 2-Isocyanatoindan and thus its effectiveness in various applications.
生化学分析
Biochemical Properties
2-Isocyanatoindan is a versatile compound that can participate in various biochemical reactions . It is known for its ability to form multiple bonds on the terminal carbon, making it a valuable reactant in organic transformations . The compound interacts with both electrophiles and nucleophiles, which allows it to participate in a wide range of biochemical reactions .
Cellular Effects
For instance, isocyanates, a group of compounds that include 2-Isocyanatoindan, have been found to generate relatively stable decomposition end products, such as malondialdehyde, 4-hydroxy-2-nonenal, 2-propenal (acrolein), and isoprostanes . These products can be measured in plasma and urine as an indirect index of oxidative/nitrosative stress , indicating that 2-Isocyanatoindan may have similar effects on cells.
Molecular Mechanism
The molecular mechanism of 2-Isocyanatoindan involves its unique reactivity. As an isocyanate, it is closely related to carbon dioxide (CO2) and carbodiimides (C(NR)2). The C−N=C=O unit that defines isocyanates is planar, and the N=C=O linkage is nearly linear . This structure allows 2-Isocyanatoindan to interact with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their long-term effects on cellular function in in vitro or in vivo studies . For instance, studies on the effects of certain drugs over time have shown changes in treatment effects, such as the statins’ LDL lowering effect . Similar studies could be conducted with 2-Isocyanatoindan to understand its temporal effects.
Dosage Effects in Animal Models
For instance, various animal models have been used to study the effects of different dosages of drugs on diabetes and its related complications .
Metabolic Pathways
Isocyanates, a group of compounds that include 2-Isocyanatoindan, are known to be involved in various metabolic pathways . These pathways support the enzyme flux that converts input chemicals into energy and cellular building blocks .
Transport and Distribution
Similar compounds, such as proanthocyanidins, have been studied for their transport and distribution . These studies could provide insights into the potential transport and distribution mechanisms of 2-Isocyanatoindan.
Subcellular Localization
Tools like DeepLoc 2.0 can predict the subcellular localization of proteins . Similar methods could potentially be used to predict the subcellular localization of 2-Isocyanatoindan.
特性
IUPAC Name |
2-isocyanato-2,3-dihydro-1H-indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-11-10-5-8-3-1-2-4-9(8)6-10/h1-4,10H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYNDFUOSRBYMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)N=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

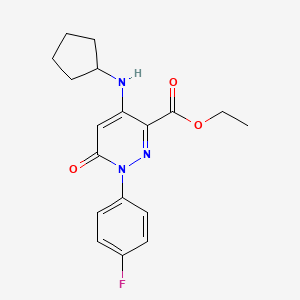
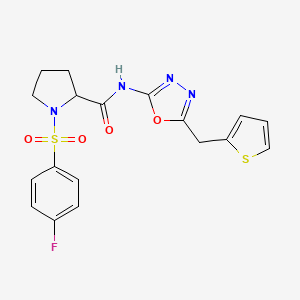

![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2438782.png)

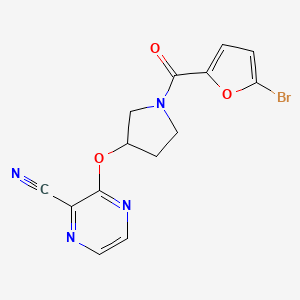

![2-tert-butyl-1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2438789.png)
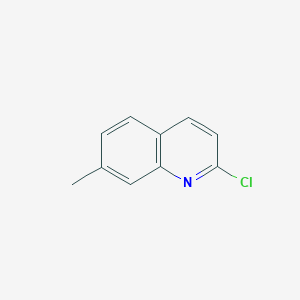
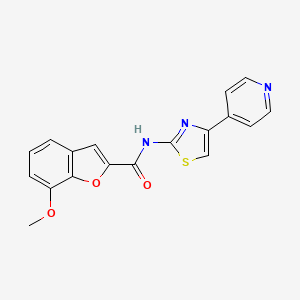

![2-[[1-(4-Methoxy-2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio]benzoic acid](/img/structure/B2438796.png)

![Tert-butyl 3-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate](/img/structure/B2438798.png)